molecular formula C11H12N2O B8548645 N-(4-cyano-2,3-dimethylphenyl)acetamide

N-(4-cyano-2,3-dimethylphenyl)acetamide

Cat. No. B8548645
M. Wt: 188.23 g/mol
InChI Key: UYIXXXRDYPNIPZ-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Acetic anhydride (1.36 ml, 14.4 mmol) was added to a solution of 4-amino-2,3-dimethylbenzonitrile (1.32 g, 9.03 mmol) in ethyl acetate (10 ml) at room temperature, and then the reaction was carried out for 4 hours under reflux conditions. After the reaction mixture was cooled, the precipitate obtained was collected by filtration and dried to obtain N-(4-cyano-2,3-dimethylphenyl)acetamide (1.39 g, 81.8%).
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[C:11]([CH3:17])[C:10]=1[CH3:18]>C(OCC)(=O)C>[C:13]([C:12]1[CH:15]=[CH:16][C:9]([NH:8][C:5](=[O:7])[CH3:6])=[C:10]([CH3:18])[C:11]=1[CH3:17])#[N:14]

Inputs

Step One
Name
Quantity
1.36 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.32 g
Type
reactant
Smiles
NC1=C(C(=C(C#N)C=C1)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C1=C(C(=C(C=C1)NC(C)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: PERCENTYIELD 81.8%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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